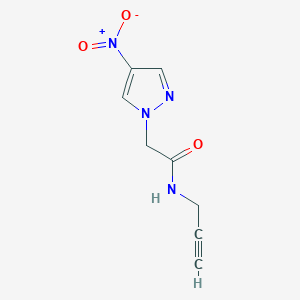
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide, also known as EFMC or Fura-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. EFMC is a synthetic compound that belongs to the family of furan-2-carboxamides and has been studied extensively for its unique properties.
Mecanismo De Acción
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide acts as a selective antagonist of the type 1 inositol 1,4,5-trisphosphate receptor (IP3R1), which is a calcium channel that plays a critical role in cellular signaling. This compound has been shown to bind to the IP3R1 receptor with high affinity, preventing the release of calcium ions from intracellular stores.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of calcium signaling, the modulation of ion channel activity, and the regulation of intracellular calcium levels. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide has several advantages for use in laboratory experiments, including its high selectivity for the IP3R1 receptor, its ability to modulate calcium signaling, and its potential applications in a range of research areas. However, this compound also has some limitations, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide, including the development of new synthesis methods to improve the purity and yield of the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its role in cellular signaling and ion channel modulation. Further research is needed to fully understand the potential of this compound for use in scientific research and its potential applications in medicine.
Métodos De Síntesis
The synthesis of N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl isocyanoacetate to form 4-fluorophenyl-ethyl isocyanoacetate. This intermediate is then reacted with 3-methylfuran-2-carboxylic acid to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide has been studied extensively for its potential applications in various areas of scientific research, including medicinal chemistry, neuroscience, and cellular biology. This compound has been shown to have unique properties that make it an ideal candidate for use in a range of research applications.
Propiedades
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-3-16(12-6-4-11(15)5-7-12)14(17)13-10(2)8-9-18-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISUDZADIIACBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)





![3,3,11,11-Tetrabenzyl-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B7502624.png)


![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)
